![molecular formula C18H15IN2O2 B7466637 (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466637.png)
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a reversible inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide blocks these signaling pathways, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
Inhibition of BTK by (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide reduces the phosphorylation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in B-cells. In vivo studies have shown that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide reduces the size of lymph nodes and spleen, and decreases the number of circulating B-cells in xenograft models of CLL and NHL.
Advantages and Limitations for Lab Experiments
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with an IC50 of 0.85 nM. It has been extensively studied in preclinical models of B-cell malignancies, and has shown potent antitumor activity both as a single agent and in combination with other antitumor agents. However, (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Future Directions
There are several future directions for the development of (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in animal models. Another direction is to evaluate its efficacy in combination with other antitumor agents, such as immune checkpoint inhibitors, in preclinical models of B-cell malignancies. Additionally, the role of BTK inhibition in other diseases, such as autoimmune disorders, should be further explored.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps, including the reaction of 2-iodobenzoic acid with ethyl 4-aminobenzoate to form 2-iodo-4-ethoxybenzoic acid, which is then reacted with propargyl bromide to form 2-iodo-3-(4-ethoxyphenyl)prop-2-ynoic acid. The acid is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-cyanophenylboronic acid to form (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide inhibits BTK activity and downstream signaling pathways, resulting in decreased survival and proliferation of B-cells. In vivo studies have demonstrated that (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has potent antitumor activity in xenograft models of CLL and NHL. (E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to enhance the activity of other antitumor agents, such as venetoclax, in preclinical models of CLL.
properties
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-2-23-15-9-7-13(8-10-15)11-14(12-20)18(22)21-17-6-4-3-5-16(17)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJXBCQYAUVVMH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.